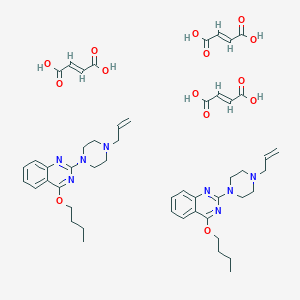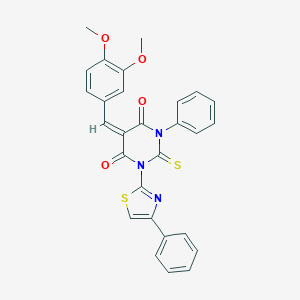
4-Chloro-3-fluoro-pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-pyridine 1-oxide (CFPO) is a chemical compound that has been the subject of extensive scientific research due to its various applications in the field of chemistry and biochemistry. CFPO is a pyridine derivative that is commonly used as a building block in the synthesis of various organic compounds.
Scientific Research Applications
4-Chloro-3-fluoro-pyridine 1-oxide has been extensively used in scientific research due to its various applications. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 4-Chloro-3-fluoro-pyridine 1-oxide has also been used as a starting material in the synthesis of pyridine-containing natural products.
Mechanism Of Action
The mechanism of action of 4-Chloro-3-fluoro-pyridine 1-oxide is not well understood. However, it has been suggested that 4-Chloro-3-fluoro-pyridine 1-oxide may act as a nucleophile in various chemical reactions due to the presence of the oxygen atom in the pyridine ring.
Biochemical And Physiological Effects
4-Chloro-3-fluoro-pyridine 1-oxide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that 4-Chloro-3-fluoro-pyridine 1-oxide can cause irritation to the skin, eyes, and respiratory tract.
Advantages And Limitations For Lab Experiments
4-Chloro-3-fluoro-pyridine 1-oxide has several advantages in lab experiments, including its high reactivity and selectivity in various chemical reactions. However, it also has several limitations, including its high cost and toxicity.
Future Directions
For 4-Chloro-3-fluoro-pyridine 1-oxide research include the development of new synthesis methods, investigation of its biochemical and physiological effects, and its potential in the synthesis of natural products, pharmaceuticals, and materials.
properties
CAS RN |
127108-51-4 |
|---|---|
Product Name |
4-Chloro-3-fluoro-pyridine 1-oxide |
Molecular Formula |
C5H3ClFNO |
Molecular Weight |
147.53 g/mol |
IUPAC Name |
4-chloro-3-fluoro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClFNO/c6-4-1-2-8(9)3-5(4)7/h1-3H |
InChI Key |
NOUWIWISPLZJHT-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC(=C1Cl)F)[O-] |
Canonical SMILES |
C1=C[N+](=CC(=C1Cl)F)[O-] |
synonyms |
Pyridine, 4-chloro-3-fluoro-, 1-oxide (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

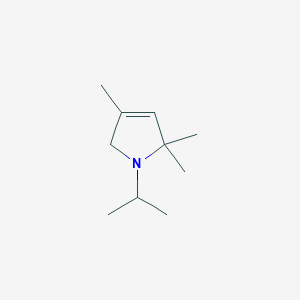
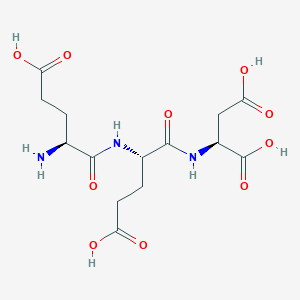
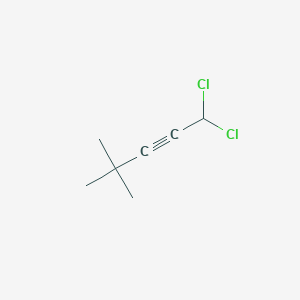



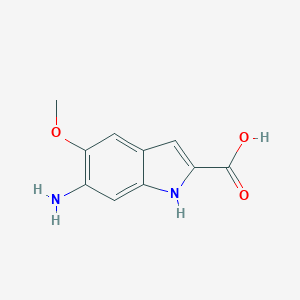

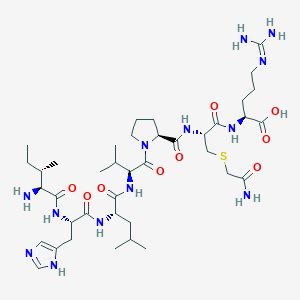
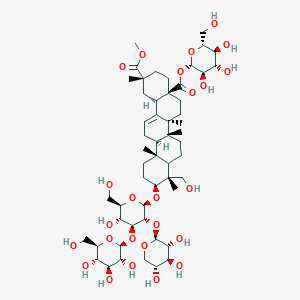

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
